molecular formula C14H16Cl2N2O5S B2442511 Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate CAS No. 318469-54-4

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

Cat. No.: B2442511
CAS No.: 318469-54-4
M. Wt: 395.25
InChI Key: XNZLSQSAAQKKDU-UHFFFAOYSA-N
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Description

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a 2,4-dichlorophenylsulfonyl group and an ethyl ester group, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate typically involves multiple steps, starting with the preparation of the piperazine ring. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the 2,4-Dichlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,4-dichlorobenzenesulfonyl chloride under basic conditions.

    Esterification: The final step is the esterification of the resulting compound with ethyl acetate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The piperazine ring can interact with various receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,4-dichlorophenyl)acetate: Similar in structure but lacks the piperazine ring and sulfonyl group.

    2,4-Dichlorobenzenesulfonyl chloride: Used as a reagent in the synthesis of the target compound.

    Piperazine derivatives: Various piperazine derivatives with different substituents can be compared for their biological activity and chemical properties.

Uniqueness

Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is unique due to the combination of the piperazine ring, sulfonyl group, and ethyl ester group. This combination provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[1-(2,4-dichlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O5S/c1-2-23-13(19)8-11-14(20)17-5-6-18(11)24(21,22)12-4-3-9(15)7-10(12)16/h3-4,7,11H,2,5-6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZLSQSAAQKKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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